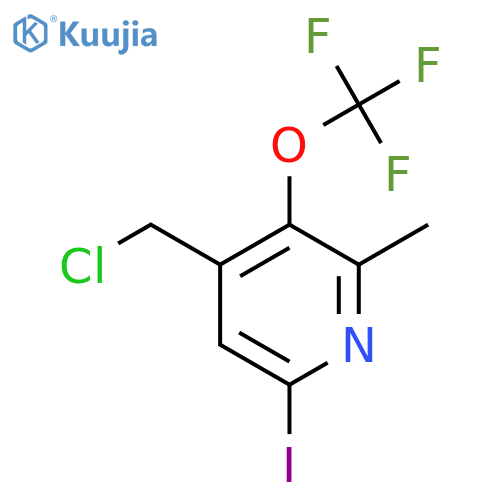Cas no 1806739-50-3 (4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine)

1806739-50-3 structure
商品名:4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine
CAS番号:1806739-50-3
MF:C8H6ClF3INO
メガワット:351.492023944855
CID:4814046
4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H6ClF3INO/c1-4-7(15-8(10,11)12)5(3-9)2-6(13)14-4/h2H,3H2,1H3
- InChIKey: WLUZMYNOAYTINB-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CCl)=C(C(C)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 217
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 22.1
4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090022-1g |
4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine |
1806739-50-3 | 97% | 1g |
$1,490.00 | 2022-03-31 |
4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1806739-50-3 (4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine) 関連製品
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
